molecular formula C20H18BrN3O3 B5189876 2'-amino-4-bromo-5,7',7'-trimethyl-2,5'-dioxospiro[1H-indole-3,4'-6,8-dihydrochromene]-3'-carbonitrile

2'-amino-4-bromo-5,7',7'-trimethyl-2,5'-dioxospiro[1H-indole-3,4'-6,8-dihydrochromene]-3'-carbonitrile

Cat. No.: B5189876
M. Wt: 428.3 g/mol
InChI Key: ICIYYQMWOLCAFZ-UHFFFAOYSA-N
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Description

2’-amino-4-bromo-5,7’,7’-trimethyl-2,5’-dioxospiro[1H-indole-3,4’-6,8-dihydrochromene]-3’-carbonitrile is a complex organic compound with a unique spiro structure This compound is characterized by its indole and chromene moieties, which are connected through a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-amino-4-bromo-5,7’,7’-trimethyl-2,5’-dioxospiro[1H-indole-3,4’-6,8-dihydrochromene]-3’-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and chromene precursors, followed by their spirocyclization. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts is crucial to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2’-amino-4-bromo-5,7’,7’-trimethyl-2,5’-dioxospiro[1H-indole-3,4’-6,8-dihydrochromene]-3’-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromo group can be substituted with other nucleophiles to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying spirocyclic compounds and their reactivity.

    Biology: It can be used as a probe to investigate biological pathways and interactions due to its functional groups.

    Industry: The compound can be used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 2’-amino-4-bromo-5,7’,7’-trimethyl-2,5’-dioxospiro[1H-indole-3,4’-6,8-dihydrochromene]-3’-carbonitrile involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, the bromo group can participate in halogen bonding, and the carbonitrile group can engage in dipolar interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2’-amino-4-chloro-5,7’,7’-trimethyl-2,5’-dioxospiro[1H-indole-3,4’-6,8-dihydrochromene]-3’-carbonitrile
  • 2’-amino-4-fluoro-5,7’,7’-trimethyl-2,5’-dioxospiro[1H-indole-3,4’-6,8-dihydrochromene]-3’-carbonitrile
  • 2’-amino-4-iodo-5,7’,7’-trimethyl-2,5’-dioxospiro[1H-indole-3,4’-6,8-dihydrochromene]-3’-carbonitrile

Uniqueness

The uniqueness of 2’-amino-4-bromo-5,7’,7’-trimethyl-2,5’-dioxospiro[1H-indole-3,4’-6,8-dihydrochromene]-3’-carbonitrile lies in its specific combination of functional groups and the spirocyclic structure. This combination imparts distinct chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

2'-amino-4-bromo-5,7',7'-trimethyl-2,5'-dioxospiro[1H-indole-3,4'-6,8-dihydrochromene]-3'-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O3/c1-9-4-5-11-14(16(9)21)20(18(26)24-11)10(8-22)17(23)27-13-7-19(2,3)6-12(25)15(13)20/h4-5H,6-7,23H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIYYQMWOLCAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=O)C23C(=C(OC4=C3C(=O)CC(C4)(C)C)N)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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